N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound that belongs to the class of benzodioxin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxin derivatives and imidazolidinyl compounds. Common synthetic routes may involve:
Formation of the Benzodioxin Ring: This step might involve cyclization reactions under acidic or basic conditions.
Attachment of the Imidazolidinyl Group: This can be achieved through nucleophilic substitution or condensation reactions.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activity and potential therapeutic effects.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor activity to produce a biological response.
Pathway Modulation: Affecting signaling pathways involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzodioxin Derivatives: Compounds with similar benzodioxin structures.
Imidazolidinyl Compounds: Compounds containing the imidazolidinyl group.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-2-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H25N3O5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H25N3O5/c1-14(2)15-7-9-16(10-8-15)26-22(28)18(25-23(26)29)11-21(27)24-12-17-13-30-19-5-3-4-6-20(19)31-17/h3-10,14,17-18H,11-13H2,1-2H3,(H,24,27)(H,25,29) |
InChI Key |
OBKVBWKCYSCBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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